REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].O=O.[C:8](=[S:10])=[S:9]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH2:1]([N:3]([CH2:4][CH3:5])[C:8](=[S:10])[S:9][S:9][C:8](=[S:10])[N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirring speed was raised to 1400 rpm
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
WAIT
|
Details
|
i.e. 68.5 g (0.90 mole) in 280 min
|
Duration
|
280 min
|
Type
|
CUSTOM
|
Details
|
After removal of the reaction water
|
Type
|
CUSTOM
|
Details
|
formed by evaporation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(SSC(N(CC)CC)=S)=S)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 295 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |